molecular formula C5H3IO2S B13488300 4-iodothiophene-2-carboxylic Acid

4-iodothiophene-2-carboxylic Acid

Cat. No.: B13488300
M. Wt: 254.05 g/mol
InChI Key: GSEBHZUWNMCUEB-UHFFFAOYSA-N
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Description

4-Iodothiophene-2-carboxylic acid is a heterocyclic organic compound that features a thiophene ring substituted with an iodine atom at the 4-position and a carboxylic acid group at the 2-position. Thiophene derivatives are known for their wide range of applications in organic synthesis, medicinal chemistry, and materials science due to their unique electronic properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodothiophene-2-carboxylic acid typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, which involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . Another approach is the direct iodination of thiophene-2-carboxylic acid using iodine or N-iodosuccinimide (NIS) under suitable reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Iodothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .

Mechanism of Action

The mechanism of action of 4-iodothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the structure of the derivative and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodothiophene-2-carboxylic acid is unique due to the presence of both an iodine atom and a carboxylic acid group on the thiophene ring. This combination imparts distinct electronic properties and reactivity, making it valuable for various synthetic and research applications .

Properties

Molecular Formula

C5H3IO2S

Molecular Weight

254.05 g/mol

IUPAC Name

4-iodothiophene-2-carboxylic acid

InChI

InChI=1S/C5H3IO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8)

InChI Key

GSEBHZUWNMCUEB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1I)C(=O)O

Origin of Product

United States

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